8-Geranyloxypsoralen

説明

Xanthotoxol geranyl ether has been reported in Angelica dahurica var. formosana, Heracleum candicans, and other organisms with data available.

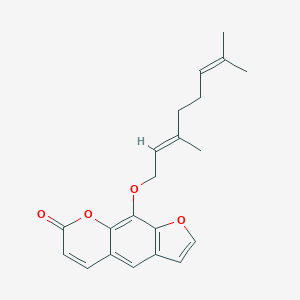

Structure

3D Structure

特性

IUPAC Name |

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNCTNQAWWYAQ-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315117 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7437-55-0, 71612-25-4 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7437-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthotoxol geranyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071612254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7437-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | geranyloxypsoralen/8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 - 54 °C | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Geranyloxypsoralen

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the biological effects of 8-GOP. The document details its principal molecular targets, delineates its impact on crucial cellular signaling pathways, and presents its effects on fundamental cellular processes, including apoptosis and cell cycle progression. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

8-Geranyloxypsoralen, a derivative of the psoralen class of organic chemical compounds, is characterized by a furan ring fused with a coumarin moiety, and a geranyloxy side chain at the 8-position. This structural feature is crucial for its biological activity. Found in various plants, 8-GOP has been investigated for its potential therapeutic applications, which are underpinned by its ability to modulate key enzymatic and signaling pathways. This guide aims to consolidate the existing knowledge on the mechanism of action of 8-GOP to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Molecular Targets of 8-Geranyloxypsoralen

The biological effects of 8-Geranyloxypsoralen are attributed to its interaction with specific molecular targets. The primary and most extensively studied targets include Cytochrome P450 enzymes and β-secretase 1.

Cytochrome P450 3A4 (CYP3A4) Inhibition

8-GOP is a known inhibitor of CYP3A4, a critical enzyme primarily found in the liver and the intestine that is responsible for the metabolism of a wide range of xenobiotics, including a majority of clinically used drugs[1]. The inhibition of CYP3A4 by 8-GOP can have significant implications for drug-drug interactions, potentially leading to altered pharmacokinetics and toxicity of co-administered therapeutic agents. The furan moiety of 8-GOP is believed to play a crucial role in its interaction with the active site of CYP3A4[1][2].

β-Secretase 1 (BACE1) Inhibition

8-Geranyloxypsoralen has been identified as an inhibitor of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides[3]. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, 8-GOP has the potential to reduce Aβ production, making it a compound of interest in the research for Alzheimer's disease therapeutics.

Modulation of Cellular Signaling Pathways

8-Geranyloxypsoralen exerts its cellular effects by modulating several key signaling pathways that are integral to cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Studies on psoralen derivatives suggest that they can inhibit the NF-κB pathway. This inhibition is thought to occur through the suppression of the phosphorylation of IκBα (inhibitor of NF-κB alpha), which prevents the nuclear translocation of the p65 subunit of NF-κB. The reduced nuclear p65 leads to a downregulation of the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct studies on the effect of 8-GOP on this pathway are limited, many natural compounds with similar structures, such as other coumarins and flavonoids, have been shown to inhibit the PI3K/Akt pathway[4]. This inhibition is often achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K. The dephosphorylation of Akt leads to the activation of pro-apoptotic proteins and the inhibition of cell survival signals.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress, inflammation, and apoptosis. Some studies on related compounds suggest that furanocoumarins can modulate MAPK signaling. For instance, activation of the JNK pathway has been linked to the induction of apoptosis. It is plausible that 8-GOP could influence the phosphorylation status of JNK, thereby contributing to its pro-apoptotic effects.

Effects on Cellular Processes

The modulation of the aforementioned molecular targets and signaling pathways by 8-Geranyloxypsoralen culminates in observable effects on key cellular processes.

Induction of Apoptosis

8-Geranyloxypsoralen has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is likely a consequence of the inhibition of pro-survival pathways like NF-κB and PI3K/Akt, and the potential activation of pro-apoptotic pathways such as the JNK signaling cascade. The induction of apoptosis is a desirable characteristic for potential anti-cancer agents.

Cell Cycle Arrest

In addition to inducing apoptosis, 8-GOP may also cause cell cycle arrest, preventing cancer cells from proliferating. This effect can be mediated by the modulation of proteins that regulate the progression of the cell cycle.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 8-Geranyloxypsoralen.

Table 1: Inhibitory Activity of 8-Geranyloxypsoralen

| Target | IC50 Value (µM) | Assay System | Reference |

| CYP3A4 | 0.78 ± 0.11 | Human Liver Microsomes | |

| BACE1 | 20.4 | In vitro FRET assay |

Table 2: Cytotoxic Activity of 8-Geranyloxypsoralen

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | ~45.6 | |

| T47D | Breast Cancer | ~189.5 | |

| L. amazonensis | Leishmaniasis | 5.76 | |

| T. cruzi | Chagas disease | 23.24 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mechanism of action of 8-Geranyloxypsoralen.

CYP3A4 Inhibition Assay

Protocol:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, testosterone (as the substrate), and varying concentrations of 8-Geranyloxypsoralen in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone).

-

Data Analysis: Calculate the percentage of CYP3A4 inhibition for each 8-GOP concentration compared to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Phosphorylation

Protocol:

-

Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of 8-Geranyloxypsoralen for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol:

-

Cell Culture and Treatment: Treat cells with 8-Geranyloxypsoralen as described for the western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, the synthesized cDNA, and gene-specific primers for the target genes (e.g., inflammatory cytokines) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Treat cells with 8-Geranyloxypsoralen for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Treatment: Treat cells with 8-Geranyloxypsoralen for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

8-Geranyloxypsoralen is a multifaceted compound with a mechanism of action that involves the inhibition of key enzymes like CYP3A4 and BACE1, and the modulation of critical cellular signaling pathways, including the NF-κB and potentially the PI3K/Akt and MAPK/JNK pathways. These molecular interactions translate into significant cellular effects such as the induction of apoptosis and cell cycle arrest. The information compiled in this technical guide provides a solid foundation for understanding the pharmacological properties of 8-GOP and serves as a catalyst for future research aimed at exploring its full therapeutic potential. Further investigation is warranted to fully elucidate the intricate details of its mechanism of action and to explore its efficacy in various disease models.

References

The Furanocoumarin 8-Geranyloxypsoralen: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its diverse biological activities. As a derivative of psoralen, it belongs to a class of compounds known for their photosensitizing properties. However, the therapeutic potential of 8-Geranyloxypsoralen extends beyond this, with notable inhibitory effects on key enzymes involved in drug metabolism and neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural sources of 8-Geranyloxypsoralen, detailed methodologies for its extraction and purification, and an in-depth look at its biological activities, with a focus on its interactions with Cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).

Natural Sources and Quantitative Data

The primary identified natural source of 8-Geranyloxypsoralen is the cold-pressed essential oil of mandarin (Citrus reticulata Blanco)[1]. It is also found in Hypericum olympicum L. cf. uniflorum and Sophora flavescens. The concentration of 8-Geranyloxypsoralen in mandarin essential oil has been quantified, with yields ranging from 35 to 51 milligrams per kilogram of essential oil[1].

| Natural Source | Compound Yield |

| Mandarin (Citrus reticulata Blanco) Essential Oil | 35–51 mg/kg |

Experimental Protocols

Extraction of the Non-Volatile Fraction from Mandarin Essential Oil

This protocol details a laboratory-scale method for the separation of the non-volatile furanocoumarin fraction, including 8-Geranyloxypsoralen, from the volatile terpene-rich fraction of mandarin essential oil using vacuum fractional distillation.

Materials and Equipment:

-

Cold-pressed mandarin essential oil

-

Vacuum fractional distillation apparatus (including a boiler, rectification column, condenser, and collection flasks)

-

Vacuum pump

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all connections are secure to maintain a stable vacuum.

-

Charging the Boiler: Charge the boiler with the cold-pressed mandarin essential oil. It is recommended not to fill the boiler to more than two-thirds of its capacity.

-

Initiating Distillation: Begin heating the boiler gently with the heating mantle. Simultaneously, gradually apply vacuum using the vacuum pump. The goal is to reduce the boiling points of the volatile terpenes, allowing them to distill at a lower temperature, thus preventing thermal degradation of the non-volatile compounds.

-

Fraction Collection: The volatile terpenes will vaporize, rise through the rectification column, condense in the condenser, and be collected in the collection flask. Monitor the temperature at the head of the column to ensure separation of the volatile fraction.

-

Completion of Distillation: Continue the distillation until the volatile components have been removed. The non-volatile fraction, enriched with furanocoumarins including 8-Geranyloxypsoralen, will remain in the boiler.

-

Recovery of the Non-Volatile Fraction: Allow the apparatus to cool to room temperature before releasing the vacuum. The concentrated non-volatile fraction can then be collected from the boiler.

Purification of 8-Geranyloxypsoralen by Column Chromatography

This protocol describes the purification of 8-Geranyloxypsoralen from the concentrated non-volatile fraction using silica gel column chromatography.

Materials and Equipment:

-

Concentrated non-volatile fraction from mandarin essential oil

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, avoiding the formation of air bubbles.

-

Sample Loading: Dissolve the crude non-volatile extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

85:15 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

-

Fraction Collection: Collect fractions of the eluate.

-

Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. 8-Geranyloxypsoralen will appear as a UV-active spot.

-

Pooling and Concentration: Combine the fractions containing pure 8-Geranyloxypsoralen, as determined by TLC analysis. Evaporate the solvent using a rotary evaporator to obtain the purified compound.

CYP3A4 Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of 8-Geranyloxypsoralen on CYP3A4 activity using testosterone as a substrate.

Materials and Equipment:

-

Human liver microsomes (HLMs)

-

8-Geranyloxypsoralen

-

Testosterone

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of 8-Geranyloxypsoralen in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes). Include a vehicle control (solvent only).

-

Reaction Initiation: Initiate the metabolic reaction by adding testosterone to the mixture.

-

Cofactor Addition: Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, by LC-MS/MS.

-

Data Analysis: Determine the percent inhibition of CYP3A4 activity for each concentration of 8-Geranyloxypsoralen compared to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

BACE1 Inhibition Assay (FRET-based)

This protocol describes an in vitro fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of BACE1 by 8-Geranyloxypsoralen.

Materials and Equipment:

-

Recombinant human BACE1 enzyme

-

FRET-based BACE1 substrate (a peptide containing a fluorophore and a quencher)

-

8-Geranyloxypsoralen

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: Add the assay buffer to the wells of the 96-well microplate.

-

Inhibitor Addition: Add varying concentrations of 8-Geranyloxypsoralen to the wells. Include a vehicle control and a positive control (a known BACE1 inhibitor).

-

Enzyme Addition: Add the BACE1 enzyme to the wells and incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. Cleavage of the FRET substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each concentration of 8-Geranyloxypsoralen and determine the IC50 value.

Signaling Pathways and Biological Activities

Inhibition of Cytochrome P450 3A4 (CYP3A4)

8-Geranyloxypsoralen is a known inhibitor of CYP3A4, a critical enzyme in the metabolism of a vast number of therapeutic drugs[2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. The furan moiety of 8-Geranyloxypsoralen is believed to be crucial for its interaction with the active site of CYP3A4. The downstream effect of this inhibition is a decrease in the metabolic clearance of CYP3A4 substrates, leading to increased plasma concentrations and potential toxicity.

Inhibition of β-secretase 1 (BACE1)

8-Geranyloxypsoralen has also been identified as an inhibitor of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease[3]. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, 8-Geranyloxypsoralen can reduce the production of Aβ peptides, representing a potential therapeutic strategy for this neurodegenerative disorder.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of 8-Geranyloxypsoralen from its natural source.

Conclusion

8-Geranyloxypsoralen stands out as a promising natural compound with significant therapeutic potential. Its well-defined natural sources and established isolation protocols provide a solid foundation for further research and development. The potent inhibitory activities against CYP3A4 and BACE1 highlight its relevance in the fields of drug metabolism and neurodegenerative disease research. This technical guide serves as a valuable resource for scientists and professionals seeking to explore the multifaceted nature of 8-Geranyloxypsoralen and its potential applications.

References

- 1. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]

- 2. Comprehensive analysis of mandarin essential oils: Simultaneous qualitative, quantitative, chiral, and isotopic profiling via enantio-selective multidimensional gas chromatography coupled to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moringa oleifera leaf extracts inhibit 6beta-hydroxylation of testosterone by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of 8-Geranyloxypsoralen

Introduction

8-Geranyloxypsoralen (8-GOP), a naturally occurring linear furanocoumarin, has garnered significant scientific interest for its diverse pharmacological properties.[1] Found in various plants, including citrus species, this compound serves as a valuable chemical probe and a potential therapeutic agent.[2] Its biological activities are extensive, ranging from anticancer and anti-inflammatory effects to specific enzyme inhibition.[2][3] This technical guide provides a comprehensive overview of the biological activity screening of 8-Geranyloxypsoralen, detailing its known effects, the signaling pathways it modulates, and the experimental protocols required for its evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

Quantitative Data on Biological Activities

The biological efficacy of 8-Geranyloxypsoralen has been quantified across various experimental models. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cytotoxicity of 8-Geranyloxypsoralen against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 0.792 mM | [1] |

| Mc-Coy | Synovial Sarcoma | 0.835 mM | |

| Mc-Coy | Synovial Sarcoma | 1.26 mM (Trypan Blue Assay) |

Table 2: Enzyme Inhibitory Activity of 8-Geranyloxypsoralen

| Target Enzyme | IC50 Value (µM) | System | Substrate | Reference |

| Cytochrome P450 3A4 (CYP3A4) | 3.93 ± 0.53 | Human Liver Microsomes | Testosterone | |

| β-secretase 1 (BACE1) | 20.4 | Not specified | Not specified |

Table 3: Anti-inflammatory and Other Activities of 8-Geranyloxypsoralen

| Activity | System | Effect | Concentration | Reference |

| Nitric Oxide (NO) Inhibition | LPS/IFN-γ stimulated RAW 264.7 macrophages | Inhibition of NO generation | Dose-dependent | |

| Epstein-Barr Virus (EBV) Activation Inhibition | TPA-induced Raji B-lymphoblastoid cells | Inhibition of EBV activation | 50 µM |

Table 4: Antimicrobial Activity of 8-Geranyloxypsoralen

| Microorganism | Activity | MIC Value | Reference |

| Staphylococcus epidermidis | Potent antimicrobial activity | 100 mg/mL | |

| Candida kefyr | High antimicrobial effects | Not specified | |

| Candida kruzei | Intense antifungal properties | Not specified |

Signaling Pathways Modulated by 8-Geranyloxypsoralen and its Analogs

Psoralen derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Psoralen compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. Inhibition typically occurs by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis. Psoralen derivatives can suppress the phosphorylation of key MAPK members like p38 and JNK, which are involved in the inflammatory response. Conversely, inhibition of the ERK1/2 pathway by related compounds has been linked to the induction of apoptosis in cancer cells.

Apoptosis Signaling Pathway

8-methoxypsoralen, a related furanocoumarin, has been shown to induce apoptosis in human gastric cancer and hepatocellular carcinoma cells. The mechanism often involves the intrinsic or mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases. This leads to programmed cell death, a desirable outcome in cancer therapy.

Experimental Protocols

Robust and reproducible assays are crucial for screening and characterizing the biological activity of 8-Geranyloxypsoralen.

Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., HeLa, Mc-Coy)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-Geranyloxypsoralen stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8-Geranyloxypsoralen in complete medium (e.g., 0.1 to 200 µM). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Anti-inflammatory Activity Assessment

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of the compound.

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

8-Geranyloxypsoralen stock solution

-

Griess Reagent Kit

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of 8-GOP (e.g., 1 to 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS and IFN-γ to induce NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatant and perform the Griess assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the stimulated, untreated control. Determine the IC50 value.

-

This assay measures the activity of the NF-κB transcription factor.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla)

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

Luciferase Assay System

-

-

Procedure:

-

Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of 8-Geranyloxypsoralen for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubation: Incubate for an additional 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

-

General Experimental Workflow

Screening the biological activity of a compound like 8-Geranyloxypsoralen follows a logical progression from broad screening to detailed mechanistic studies.

References

An In-depth Technical Guide to the Synthesis of 8-Geranyloxypsoralen and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights of 8-geranyloxypsoralen and its analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

8-Geranyloxypsoralen, a member of the furanocoumarin class of natural products, has garnered significant attention in the scientific community due to its diverse pharmacological properties. The attachment of a geranyloxy moiety at the 8-position of the psoralen scaffold has been shown to be a key structural feature for its biological activity, most notably as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), an enzyme critical to drug metabolism.[1][2] This guide details the synthetic methodologies for 8-geranyloxypsoralen and its analogues, presents quantitative data on their biological activities, and provides insights into their mechanism of action.

Synthesis of 8-Geranyloxypsoralen and Analogues

The primary synthetic route to 8-geranyloxypsoralen and its analogues is the Williamson ether synthesis.[3] This method involves the reaction of a hydroxyl-substituted psoralen, typically xanthotoxol (8-hydroxypsoralen), with an appropriate alkyl halide, such as geranyl bromide, in the presence of a base.

General Experimental Workflow for Williamson Ether Synthesis

The following diagram illustrates the general workflow for the synthesis of 8-alkoxypsoralen analogues.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Geranyloxypsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (also known as Xanthotoxol geranyl ether) is a naturally occurring linear furanocoumarin found in various plants, including those of the Citrus and Angelica genera. As a derivative of psoralen, it belongs to a class of compounds known for their photosensitizing properties. However, 8-Geranyloxypsoralen has garnered significant interest in the scientific community for its diverse biological activities independent of photoactivation. It serves as a potent inhibitor of key metabolic enzymes and demonstrates modulatory effects on cellular signaling pathways, making it a valuable chemical probe for research and a lead compound in drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of its key biological interactions.

Physicochemical Data

The fundamental physicochemical properties of 8-Geranyloxypsoralen are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 338.40 g/mol | |

| IUPAC Name | 9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| CAS Number | 7437-55-0 | |

| Appearance | Solid, powder | |

| Melting Point | 53 - 54 °C | |

| Boiling Point | 503.7 °C at 760 mmHg (Predicted) | |

| Density | 1.153 g/cm³ (Predicted) | |

| Vapor Pressure | 2.85 x 10⁻¹⁰ mmHg at 25°C (Predicted) | |

| Solubility | Soluble in DMSO, Acetonitrile, Chloroform |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key physicochemical and biological properties of 8-Geranyloxypsoralen.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

-

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid, is recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 1-2°C.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of dry 8-Geranyloxypsoralen is finely crushed.

-

The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height).

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first signs of melting are observed (T1) and the temperature at which the solid is completely liquefied (T2) are recorded. The melting range is reported as T1-T2.

-

Determination of Solubility

Solubility characteristics are fundamental for designing in vitro and in vivo experiments.

-

Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

-

Procedure (Qualitative):

-

Place approximately 20-30 mg of 8-Geranyloxypsoralen into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.

-

After each addition, the tube is vigorously shaken for 30-60 seconds.

-

The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For compounds insoluble in aqueous solutions, subsequent tests in dilute acid (5% HCl) and base (5% NaOH) can be performed to identify acidic or basic functional groups.

-

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

8-Geranyloxypsoralen is a known inhibitor of CYP3A4, a critical enzyme in drug metabolism.

-

Principle: The inhibitory effect of 8-Geranyloxypsoralen on CYP3A4 is measured by quantifying the reduction in the formation of a specific metabolite from a probe substrate, such as testosterone. The activity is typically assessed using human liver microsomes (HLMs) as the enzyme source.

-

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, a reaction mixture is prepared containing human liver microsomes (e.g., 0.1 mg/mL protein), potassium phosphate buffer (pH 7.4), and varying concentrations of 8-Geranyloxypsoralen (dissolved in a suitable solvent like acetonitrile or DMSO).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the probe substrate (e.g., testosterone, 10-50 µM) and an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., 6β-hydroxytestosterone).

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

β-secretase 1 (BACE1) Inhibition Assay

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and 8-Geranyloxypsoralen has been identified as an inhibitor.

-

Principle: A common method for measuring BACE1 activity is a Fluorescence Resonance Energy Transfer (FRET) assay. A synthetic peptide substrate contains a fluorescent donor and a quencher. When the peptide is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Methodology:

-

Reagent Preparation: All reagents (recombinant human BACE1 enzyme, BACE1 FRET substrate, assay buffer) are prepared according to the supplier's instructions. Test compounds, including 8-Geranyloxypsoralen, are serially diluted to various concentrations.

-

Assay Setup: In a black 96-well or 384-well plate, the assay buffer, diluted 8-Geranyloxypsoralen (or other test compounds), and diluted BACE1 enzyme are added to the appropriate wells.

-

Pre-incubation: The plate is pre-incubated at the desired temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by adding the BACE1 FRET substrate to all wells.

-

Fluorescence Measurement: The fluorescence is measured immediately and then kinetically over a period (e.g., 40-60 minutes) using a fluorescence plate reader with appropriate excitation (e.g., 335-345 nm) and emission (e.g., 485-510 nm) wavelengths.

-

Data Analysis: The rate of the reaction (slope of the kinetic read) is calculated. The percent inhibition is determined for each inhibitor concentration relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

-

Inhibition of Nitric Oxide (NO) Production Assay

This assay assesses the anti-inflammatory potential of 8-Geranyloxypsoralen.

-

Principle: The production of nitric oxide by murine macrophage cells (e.g., RAW 264.7) is induced by inflammatory stimuli like lipopolysaccharide (LPS). NO is unstable, but it is rapidly converted to a stable metabolite, nitrite (NO₂⁻), in the cell culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of 8-Geranyloxypsoralen for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at 540-550 nm using a microplate reader.

-

Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO production inhibition by 8-Geranyloxypsoralen is calculated relative to the LPS-stimulated, untreated control. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity as the cause of reduced NO production.

-

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological contexts and experimental logic related to 8-Geranyloxypsoralen.

References

- 1. benchchem.com [benchchem.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. | Semantic Scholar [semanticscholar.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

8-Geranyloxypsoralen: A Technical Guide to its Application as a Chemical Probe for Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin found in citrus species such as lemon.[1] As a chemical probe, 8-GOP provides a valuable tool for investigating a variety of biological processes due to its diverse inhibitory activities.[1][2] This technical guide offers an in-depth overview of 8-Geranyloxypsoralen, focusing on its utility as a chemical probe for enzyme inhibition. It includes a summary of its inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enzyme Inhibition Profile of 8-Geranyloxypsoralen

8-Geranyloxypsoralen has been identified as a potent inhibitor of several key enzymes, making it a valuable tool for studying their roles in both physiological and pathological processes. Its primary targets include Cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of 8-Geranyloxypsoralen against its principal enzyme targets is summarized in the table below. This data is essential for designing experiments and understanding the compound's efficacy as a chemical probe.

| Target Enzyme | IC50 Value (µM) | Cell Line/System | Substrate |

| Cytochrome P450 3A4 (CYP3A4) | 3.93 ± 0.53 | Human Liver Microsomes | Testosterone |

| Cytochrome P450 3A4 (CYP3A4) Analogue | 0.78 ± 0.11 | Not specified | Not specified |

| β-secretase 1 (BACE1) | 20.4 | Not specified | Not specified |

Table 1: Summary of the in vitro inhibitory activities of 8-Geranyloxypsoralen and its analogues against key enzyme targets.[2][3]

Applications in Enzyme Inhibition

Probing Cytochrome P450 3A4 (CYP3A4) Activity

8-GOP is a potent inhibitor of CYP3A4, a critical enzyme involved in the metabolism of a vast number of drugs. This inhibitory action makes it a useful chemical probe for:

-

Investigating the role of CYP3A4 in the metabolism of new drug candidates.

-

Studying potential drug-drug interactions that involve the CYP3A4 pathway.

-

Validating high-throughput screening assays designed to identify new CYP3A4 inhibitors.

The inhibitory activity of 8-GOP and its analogues is structurally dependent, with the furan moiety playing a crucial role in the interaction with CYP3A4. Reduction of the furan ring has been shown to decrease inhibitory potency by four-fold.

Investigating β-secretase 1 (BACE1) Activity

8-GOP also serves as a chemical probe for studying the function of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease. Its inhibitory activity allows for:

-

Elucidating the role of BACE1 in the processing of amyloid precursor protein (APP).

-

Serving as a reference compound in screening assays for novel BACE1 inhibitors.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, 8-Geranyloxypsoralen can modulate various cellular responses, making it a versatile tool for studying cell signaling.

-

Nitric Oxide (NO) and Superoxide Production: 8-GOP has been shown to inhibit the generation of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophages. It also inhibits superoxide generation in HL-60 leukemia cells induced by TPA. This makes it a useful tool for investigating signaling pathways leading to the expression of inducible nitric oxide synthase (iNOS) and for studying the anti-inflammatory properties of furanocoumarins.

-

Epstein-Barr Virus (EBV) Activation: At a concentration of 50 µM, 8-GOP inhibits the activation of the Epstein-Barr virus (EBV) induced by TPA in infected Raji B-lymphoblastoid cells. This application is valuable for studying the signaling pathways involved in the induction of the EBV lytic cycle and for screening potential anti-viral compounds.

Experimental Protocols

Detailed methodologies for key experiments utilizing 8-Geranyloxypsoralen as a chemical probe are provided below.

In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of 8-GOP against CYP3A4 activity using human liver microsomes.

Materials:

-

8-Geranyloxypsoralen

-

Human Liver Microsomes (HLMs)

-

Testosterone (CYP3A4 substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well microplate

Procedure:

-

Prepare serial dilutions of 8-Geranyloxypsoralen in the assay buffer.

-

In a 96-well plate, add the human liver microsomes, the NADPH regenerating system, and the 8-Geranyloxypsoralen dilutions.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, testosterone.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of 8-GOP relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Inhibition of Nitric Oxide Production in Macrophages

This protocol describes the measurement of 8-GOP's effect on nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

8-Geranyloxypsoralen

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Griess Reagent System for nitrite determination

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 8-Geranyloxypsoralen for 1 hour.

-

Stimulate the cells with LPS and IFN-γ to induce nitric oxide production. Include a negative control (no stimulation) and a positive control (LPS/IFN-γ stimulation without 8-GOP).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage inhibition of nitric oxide production by 8-GOP.

Epstein-Barr Virus (EBV) Activation Assay

This protocol details the investigation of 8-GOP's ability to inhibit EBV activation in Raji cells.

Materials:

-

Raji B-lymphoblastoid cells (latently infected with EBV)

-

8-Geranyloxypsoralen (50 µM)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) as an inducing agent

-

Cell culture medium (e.g., RPMI-1640) with FBS

-

Primary antibody against EBV early antigen (EA-D)

-

Fluorescently labeled secondary antibody

-

Fixation and permeabilization buffers

-

Fluorescence microscope

Procedure:

-

Culture Raji cells in suspension.

-

Treat the cells with 50 µM 8-Geranyloxypsoralen for a specified pre-treatment time.

-

Induce EBV lytic cycle activation by adding TPA. Include a control group with TPA only.

-

Incubate for 48 hours to allow for the expression of early viral antigens.

-

Harvest the cells and prepare slides for immunofluorescence staining.

-

Fix and permeabilize the cells.

-

Stain for EBV early antigens (EA-D) using the specific primary and fluorescently labeled secondary antibodies.

-

Observe the cells under a fluorescence microscope.

-

Quantify the percentage of EA-D positive cells in the 8-GOP treated group compared to the TPA-only control.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of signaling pathways and experimental procedures.

Conclusion

8-Geranyloxypsoralen is a multifaceted chemical probe with well-characterized inhibitory effects on key enzymes like CYP3A4 and BACE1. Its ability to modulate cellular pathways involved in inflammation and viral activation further extends its utility in chemical biology and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 8-GOP in their investigations. As with any chemical probe, it is crucial to employ appropriate controls to ensure that the observed effects are specific to the intended target.

References

In Vitro Metabolism of 8-Geranyloxypsoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (8-GOP), a naturally occurring furanocoumarin, has garnered significant interest for its various biological activities, notably its potent inhibition of cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding the in vitro metabolism of 8-GOP is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall safety assessment. This technical guide provides a comprehensive overview of the methodologies used to study the in vitro metabolism of 8-GOP, summarizes key quantitative data, and outlines potential metabolic pathways based on current scientific understanding of furanocoumarin biotransformation. While specific metabolites of 8-GOP have not been explicitly detailed in publicly available literature, this guide extrapolates likely metabolic transformations based on studies of structurally related compounds.

Introduction

8-Geranyloxypsoralen is a derivative of psoralen, characterized by a geranyloxy side chain at the 8-position.[3] Furanocoumarins are well-documented as both substrates and inhibitors of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism.[4] The interaction of 8-GOP with these enzymes, particularly CYP3A4, is a key determinant of its metabolic fate and its influence on the metabolism of co-administered drugs. In vitro metabolism studies are indispensable for characterizing these interactions in a controlled environment, utilizing systems such as human liver microsomes (HLMs) which are rich in CYP enzymes.

Quantitative Data Summary

The primary quantitative data available for 8-Geranyloxypsoralen focuses on its inhibitory activity against CYP3A4. This data is critical for predicting the potential for drug-drug interactions.

Table 1: In Vitro Inhibition of Human CYP3A4 by 8-Geranyloxypsoralen and Analogues

| Compound | IC50 (µM) | Experimental System | Substrate | Reference |

| 8-Geranyloxypsoralen | 3.93 ± 0.53 | Human Liver Microsomes | Testosterone | |

| Analogue 1 (8-alkyloxy-furanocoumarin) | 0.78 ± 0.11 | Human Liver Microsomes | Testosterone | |

| Analogue 2 (dihydro-8-geranyloxypsoralen) | >10 | Human Liver Microsomes | Testosterone |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor.

Experimental Protocols

This section details the methodologies for key in vitro metabolism experiments applicable to the study of 8-Geranyloxypsoralen.

CYP3A4 Inhibition Assay in Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 8-Geranyloxypsoralen against CYP3A4 activity.

Materials:

-

8-Geranyloxypsoralen

-

Human Liver Microsomes (HLMs)

-

CYP3A4 Substrate (e.g., Testosterone, Midazolam)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal Standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Prepare Solutions: Prepare a stock solution of 8-Geranyloxypsoralen in a suitable organic solvent (e.g., DMSO). Prepare working solutions of the CYP3A4 substrate and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of 8-GOP in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes). Include a vehicle control without the inhibitor.

-

Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each 8-GOP concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

Metabolite Identification in Human Liver Microsomes

This protocol outlines a general procedure for identifying potential metabolites of 8-Geranyloxypsoralen.

Materials:

-

8-Geranyloxypsoralen

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate 8-GOP with HLMs and the NADPH regenerating system in potassium phosphate buffer at 37°C. Include a control incubation without the NADPH regenerating system to identify non-enzymatic degradation products.

-

Reaction Termination: After a suitable incubation time (e.g., 60 minutes), terminate the reaction with ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the sample to remove precipitated proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Acquire data in both full scan mode to detect potential metabolites and in data-dependent or data-independent acquisition mode to obtain fragmentation spectra for structural elucidation.

-

Data Processing: Process the acquired data using metabolite identification software. Look for potential biotransformations such as oxidation (addition of 16 Da), hydroxylation (addition of 16 Da), demethylation (loss of 14 Da), and glucuronidation (addition of 176 Da). Compare the chromatograms of the NADPH-fortified and control incubations to identify NADPH-dependent metabolites.

-

Structural Elucidation: Propose the structures of potential metabolites based on their accurate mass measurements and fragmentation patterns.

Predicted Metabolic Pathways of 8-Geranyloxypsoralen

While specific metabolites of 8-GOP are not yet reported, based on the known metabolism of other furanocoumarins, several metabolic pathways can be predicted. The primary sites for metabolic attack are the furan ring, the psoralen core, and the geranyl side chain.

Key Predicted Biotransformations:

-

Oxidation of the Furan Ring: This can lead to the formation of an epoxide, which can then be hydrolyzed to a dihydrodiol.

-

Hydroxylation of the Psoralen Core: Hydroxyl groups can be introduced at various positions on the aromatic rings.

-

Metabolism of the Geranyl Side Chain: This can involve hydroxylation at various positions, epoxidation of the double bonds, or cleavage of the ether linkage.

Conclusion

The in vitro metabolism of 8-Geranyloxypsoralen is primarily characterized by its potent inhibition of CYP3A4. While the specific metabolites of 8-GOP have yet to be fully elucidated, established methodologies for in vitro drug metabolism studies provide a clear framework for their identification and characterization. Based on the metabolism of structurally related furanocoumarins, the biotransformation of 8-GOP is likely to involve oxidation of the furan ring and metabolism of the geranyl side chain. Further research is warranted to definitively identify the metabolites of 8-GOP and to quantify their formation kinetics. Such data will be invaluable for a comprehensive understanding of its safety profile and its potential for drug-drug interactions, thereby guiding its future development and clinical application.

References

- 1. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 8-Geranyloxypsoralen from Citrus limon

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen, a naturally occurring linear furanocoumarin, has been identified as a constituent of Citrus limon (lemon).[1][2] This compound, also known as Xanthotoxol geranyl ether, belongs to a class of secondary metabolites involved in plant defense mechanisms.[1][3] In recent years, 8-Geranyloxypsoralen has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 8-Geranyloxypsoralen from Citrus limon, with a focus on detailed experimental protocols and quantitative data for researchers in drug discovery and development.

Biological Activities and Pharmacological Significance

8-Geranyloxypsoralen exhibits a range of biological activities, making it a valuable lead compound for drug development. Its primary mechanisms of action include enzyme inhibition and modulation of inflammatory and viral pathways.

Enzyme Inhibition

-

Cytochrome P450 3A4 (CYP3A4) Inhibition: 8-Geranyloxypsoralen is a potent inhibitor of CYP3A4, a key enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] The furan moiety of the molecule is understood to be crucial for this inhibitory activity.

-

β-secretase 1 (BACE1) Inhibition: This furanocoumarin also demonstrates inhibitory effects on BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.

Anti-inflammatory and Anti-viral Properties

-

Inhibition of Nitric Oxide (NO) and Superoxide Generation: 8-Geranyloxypsoralen has been shown to suppress the production of nitric oxide in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages. It also inhibits the generation of superoxide.

-

Inhibition of Epstein-Barr Virus (EBV) Activation: The compound has been observed to inhibit the activation of the Epstein-Barr virus induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity and natural abundance of 8-Geranyloxypsoralen.

Table 1: In Vitro Inhibitory Activity of 8-Geranyloxypsoralen

| Target Enzyme | IC50 Value (µM) | Cell Line/System | Reference(s) |

| Cytochrome P450 3A4 (CYP3A4) | 3.93 ± 0.53 | Human Liver Microsomes | |

| β-secretase 1 (BACE1) | 20.4 | Not specified |

Table 2: Quantitative Analysis of 8-Geranyloxypsoralen in Citrus limon

| Plant Part | Yield (% of dried peel) | Analytical Method | Reference(s) |

| Peel | 0.00015% | Not specified |

Note: Data on the natural abundance of 8-Geranyloxypsoralen in Citrus limon is limited. The provided yield is from a single study and may vary depending on the lemon cultivar, geographical origin, and extraction methodology.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of 8-Geranyloxypsoralen from Citrus limon peel.

Extraction of Furanocoumarins from Citrus limon Peel

This protocol outlines a general procedure for the extraction of furanocoumarins, including 8-Geranyloxypsoralen, from lemon peel.

Materials and Reagents:

-

Fresh Citrus limon fruits

-

Methanol (MeOH) or Ethanol (EtOH), analytical grade

-

Drying oven or lyophilizer

-

Grinder or blender

-

Filter paper

-

Rotary evaporator

-

Ultrasonic bath (optional)

Procedure:

-

Sample Preparation:

-

Wash the lemon fruits thoroughly and peel them. The flavedo (the outer, colored part of the peel) is reported to be rich in coumarins.

-

Dry the peels in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or freeze-dry them.

-

Grind the dried peels into a fine powder.

-

-

Extraction:

-

Maceration:

-

Soak the powdered peel in methanol or ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v).

-

Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.

-

-

Ultrasound-Assisted Extraction (UAE) (Optional):

-

Suspend the powdered peel in the chosen solvent.

-

Place the mixture in an ultrasonic bath for a specified duration (e.g., 30 minutes) to enhance extraction efficiency.

-

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Isolation of 8-Geranyloxypsoralen by Column Chromatography

This protocol describes the separation of 8-Geranyloxypsoralen from the crude extract.

Materials and Reagents:

-

Crude furanocoumarin extract

-

Silica gel (for column chromatography)

-

Hexane, Ethyl acetate, and other organic solvents (HPLC grade)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Allow the silica gel to settle, and then equilibrate the column with hexane.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

-